5-Oxo-5-{3-[(propylamino)carbonyl]-anilino}pentanoic acid
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Overview
Description
5-Oxo-5-{3-[(propylamino)carbonyl]-anilino}pentanoic acid is a synthetic organic compound with the molecular formula C15H20N2O4 and a molecular weight of 292.33 g/mol . This compound is primarily used in research settings and is known for its unique chemical structure, which includes a pentanoic acid backbone with an anilino group and a propylamino carbonyl substituent.
Preparation Methods
The synthesis of 5-Oxo-5-{3-[(propylamino)carbonyl]-anilino}pentanoic acid typically involves multiple steps, starting with the preparation of the anilino and propylamino carbonyl intermediates. These intermediates are then coupled with a pentanoic acid derivative under specific reaction conditions. The exact synthetic routes and industrial production methods are proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
5-Oxo-5-{3-[(propylamino)carbonyl]-anilino}pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
5-Oxo-5-{3-[(propylamino)carbonyl]-anilino}pentanoic acid has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in biochemical assays and studies involving enzyme interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Oxo-5-{3-[(propylamino)carbonyl]-anilino}pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
5-Oxo-5-{3-[(propylamino)carbonyl]-anilino}pentanoic acid can be compared to other similar compounds, such as:
5-Oxo-5-{3-[(methylamino)carbonyl]-anilino}pentanoic acid: This compound has a methylamino group instead of a propylamino group, which may result in different chemical and biological properties.
5-Oxo-5-{3-[(ethylamino)carbonyl]-anilino}pentanoic acid: The presence of an ethylamino group can also alter the compound’s reactivity and interactions with molecular targets.
These comparisons highlight the uniqueness of this compound, particularly in terms of its specific substituents and their effects on the compound’s overall properties.
Properties
IUPAC Name |
5-oxo-5-[3-(propylcarbamoyl)anilino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-9-16-15(21)11-5-3-6-12(10-11)17-13(18)7-4-8-14(19)20/h3,5-6,10H,2,4,7-9H2,1H3,(H,16,21)(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVHXWHIQKSKAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC=C1)NC(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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